3-(oxetan-3-yloxy)azetidine, trifluoroacetic acid
Description
3-(oxetan-3-yloxy)azetidine, trifluoroacetic acid is a compound that combines the structural features of both azetidine and oxetane rings Azetidines are four-membered nitrogen-containing heterocycles, while oxetanes are four-membered oxygen-containing heterocycles The presence of trifluoroacetic acid adds to the compound’s reactivity and stability
Properties
CAS No. |
2758000-77-8 |
|---|---|
Molecular Formula |
C8H12F3NO4 |
Molecular Weight |
243.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(oxetan-3-yloxy)azetidine typically involves the formation of the azetidine and oxetane rings through cyclization reactions. One common method is the intramolecular cyclization of appropriate precursors.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of catalytic processes and continuous flow reactors can enhance the efficiency of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-(oxetan-3-yloxy)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane and azetidine derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include various functionalized derivatives of 3-(oxetan-3-yloxy)azetidine, which can be further utilized in synthetic and medicinal chemistry .
Scientific Research Applications
3-(oxetan-3-yloxy)azetidine, trifluoroacetic acid has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of complex organic molecules.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule.
Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry.
Industry: In the industrial sector, the compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(oxetan-3-yloxy)azetidine involves its interaction with molecular targets and pathways in biological systems. The compound’s unique structure allows it to bind to specific enzymes and receptors, modulating their activity. The presence of trifluoroacetic acid enhances the compound’s reactivity, facilitating its interaction with biological molecules .
Comparison with Similar Compounds
Similar Compounds
Azetidine: A four-membered nitrogen-containing heterocycle with similar reactivity and applications.
Oxetane: A four-membered oxygen-containing heterocycle with comparable chemical properties.
Trifluoroacetic Acid: A strong acid commonly used in organic synthesis and as a reagent in various chemical reactions.
Uniqueness
3-(oxetan-3-yloxy)azetidine, trifluoroacetic acid is unique due to the combination of azetidine and oxetane rings in a single molecule. This structural feature imparts distinct reactivity and stability, making it a valuable compound in synthetic and medicinal chemistry .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
